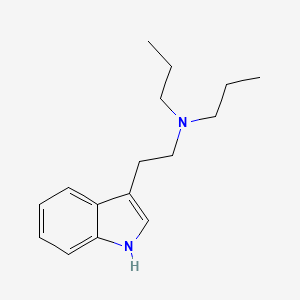
N,N-Dipropyltryptamine
Übersicht
Beschreibung
Dipropyltryptamin, auch bekannt als N,N-Dipropyltryptamin, ist ein psychedelisches Entheogen, das zur Tryptamin-Familie gehört. Es ist strukturell ähnlich anderen Tryptaminen wie Dimethyltryptamin und Diethyltryptamin. Dipropyltryptamin ist bekannt für seine psychoaktiven Eigenschaften und wird seit den späten 1960er Jahren als Designerdroge verwendet .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Dipropyltryptamin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger synthetischer Weg beinhaltet die Alkylierung von Tryptamin mit Propylhalogeniden unter basischen Bedingungen. Die Reaktion verwendet typischerweise ein Lösungsmittel wie Dimethylformamid und eine Base wie Kaliumcarbonat. Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um die Bildung von Dipropyltryptamin zu erleichtern .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Dipropyltryptamin sind aufgrund seiner Einstufung als kontrollierte Substanz in vielen Ländern nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen Synthese würden die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropyltryptamine can be synthesized through several methods. One common synthetic route involves the alkylation of tryptamine with propyl halides under basic conditions. The reaction typically uses a solvent such as dimethylformamide and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of dipropyltryptamine .
Industrial Production Methods
Industrial production methods for dipropyltryptamine are not well-documented due to its classification as a controlled substance in many countries. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dipropyltryptamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Indolderivate zu bilden.
Reduktion: Reduktionsreaktionen können den Indolring oder die Seitenketten modifizieren.
Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile wie Halogene für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion, beinhalten aber typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Indol-3-Carbonsäurederivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Indolring einführen können .
Wissenschaftliche Forschungsanwendungen
Dipropyltryptamin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Tryptaminen und deren Derivaten in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Forschungen zu Dipropyltryptamin helfen, die Interaktion von Tryptaminen mit biologischen Systemen, insbesondere mit den Serotoninrezeptoren, zu verstehen.
Wirkmechanismus
Dipropyltryptamin übt seine Wirkungen hauptsächlich über die Serotoninrezeptoren aus, insbesondere den 5-HT2A-Rezeptor. Es wirkt als Agonist an diesen Rezeptoren, was zu veränderter sensorischer Wahrnehmung, Stimmung und Kognition führt. Die Verbindung interagiert auch mit anderen Serotoninrezeptoren, wie z. B. 5-HT1A, was seine Gesamtwirkungen moduliert .
Wissenschaftliche Forschungsanwendungen
Dipropyltryptamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tryptamines and their derivatives in various chemical reactions.
Biology: Research on dipropyltryptamine helps understand the interaction of tryptamines with biological systems, particularly the serotonin receptors.
Wirkmechanismus
Dipropyltryptamine exerts its effects primarily through the serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist at these receptors, leading to altered sensory perception, mood, and cognition. The compound also interacts with other serotonin receptors, such as 5-HT1A, which modulates its overall effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Dimethyltryptamin (DMT)
- Diethyltryptamin (DET)
- 5-Methoxy-N,N-Diisopropyltryptamin (5-MeO-DIPT)
- Alpha-Methyltryptamin (AMT)
Einzigartigkeit
Während Dipropyltryptamin strukturelle Ähnlichkeiten mit anderen Tryptaminen aufweist, verleihen seine einzigartigen Propylseitenketten ihm besondere pharmakologische Eigenschaften. Im Gegensatz zu Dimethyltryptamin, das einen raschen Wirkungseintritt und eine kurze Wirkdauer hat, hat Dipropyltryptamin eine längere Wirkdauer und unterschiedliche psychoaktive Wirkungen. Seine Interaktion mit mehreren Serotoninrezeptoren unterscheidet es ebenfalls von anderen Tryptaminen .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16/h5-8,13,17H,3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOQTIHIKDDPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209847 | |
| Record name | N,N-Dipropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-52-9 | |
| Record name | N,N-Dipropyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dipropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7272VWU50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1201841.png)

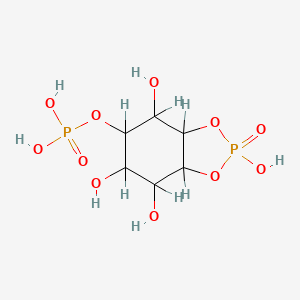
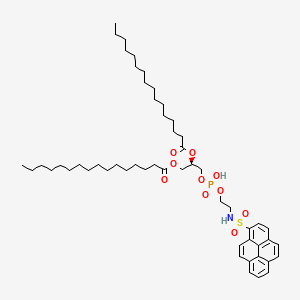
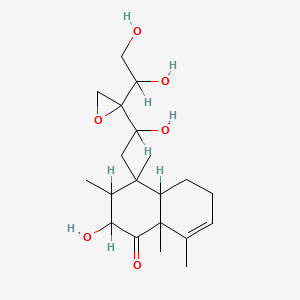
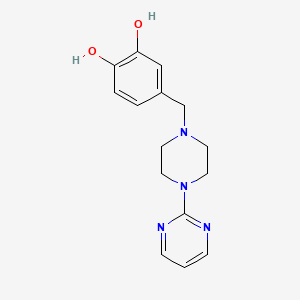
![N-[1-[[1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanamide](/img/structure/B1201853.png)


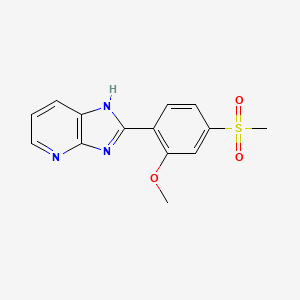
![[(1R,2R,3R,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 2-methoxyacetate](/img/structure/B1201860.png)
![2-[(4-Bromobenzyl)oxy]acetic acid](/img/structure/B1201861.png)

![5',5',8',8'-Tetramethyl-5',6',7',8'-tetrahydro-[2,2'-binaphthalene]-6-carboxylic acid](/img/structure/B1201864.png)
